(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL
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Overview
Description
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL typically involves the reduction of the corresponding ketone or aldehyde. One common method is the enantioselective reduction of 2-Fluoro-5-methylacetophenone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: 2-Fluoro-5-methylacetophenone.
Reduction: 2-Fluoro-5-methylphenylethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluoro group can enhance binding affinity and selectivity, while the chiral center can influence the compound’s stereospecific interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2-Fluoro-4-methylphenyl)ethan-1-OL
- (1S)-1-(2-Fluoro-3-methylphenyl)ethan-1-OL
- (1S)-1-(2-Fluoro-6-methylphenyl)ethan-1-OL
Uniqueness
(1S)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The chiral center also adds to its uniqueness, making it valuable in enantioselective synthesis and chiral recognition studies.
Properties
CAS No. |
911218-04-7 |
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Molecular Formula |
C9H11FO |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m0/s1 |
InChI Key |
URFIFPHJQPTBGO-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@H](C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)O |
Origin of Product |
United States |
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